molecular formula C6H7NO2S B13339019 1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone

1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone

Cat. No.: B13339019
M. Wt: 157.19 g/mol
InChI Key: JLCUEPLQQZDUIG-UHFFFAOYSA-N
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Description

1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hydroxymethyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the reaction of 4-methyl-2-thiazolylamine with formaldehyde and acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
  • 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
  • 2-Acetylthiazoline

Uniqueness

1-(4-(Hydroxymethyl)thiazol-2-yl)ethanone is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other thiazole derivatives that may lack this functional group .

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C6H7NO2S/c1-4(9)6-7-5(2-8)3-10-6/h3,8H,2H2,1H3

InChI Key

JLCUEPLQQZDUIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CS1)CO

Origin of Product

United States

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